(E)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one
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Description
(E)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthesis methods such as water-DMSO-promoted one-pot synthesis have been developed to create dihydropyrrolo[2,3-h]quinolines, showcasing efficient synthesis methods for constructing new pyrrolo[2,3-h]quinolines with varied bioactivities (Liao & Zhu, 2019). Additionally, ultrasound- and microwave-assisted synthesis techniques have been employed to prepare novel compounds with antimicrobial activity, highlighting the chemical versatility and potential therapeutic applications of these compounds (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
Chemical Properties and Reactions : Studies have also focused on the functionalization of quinoline derivatives through various chemical reactions, providing insights into their reactivity and potential for creating structurally diverse molecules with enhanced biological activities (Vandekerckhove et al., 2015). For example, the selective atom economic imino Diels-Alder reaction has been utilized for the synthesis of quinoline derivatives, contributing to the library of compounds with potential therapeutic value (Suresh, Muthusubramanian, Senthilkumaran, & Manickam, 2012).
Biological Activities and Applications
Antimicrobial Activity : Some compounds synthesized from quinoline derivatives have demonstrated good antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Ashok et al., 2014).
Anticancer Potential : The design and synthesis of quinoline derivatives have been targeted for their anticancer properties, with some compounds showing potent cytotoxic activity against human cancer cell lines. These findings indicate the potential of these compounds as antitumor agents and highlight the importance of quinoline derivatives in anticancer drug development (Huang et al., 2013).
Drug Discovery and Development : The versatility of quinoline as a scaffold in cancer drug discovery is notable, with quinoline-based compounds showing effective anticancer activity. This underscores the synthetic versatility of quinoline and its analogs in generating structurally diverse derivatives with broad biological activities, including inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).
Properties
IUPAC Name |
(E)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-5-17(20)19-11-10-14(12-19)21-16-9-8-13-6-3-4-7-15(13)18-16/h2-9,14H,10-12H2,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQYKYPTCMBAY-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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